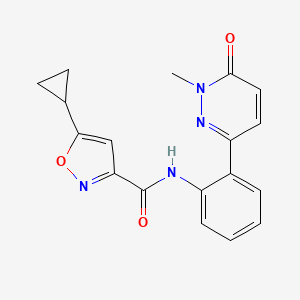

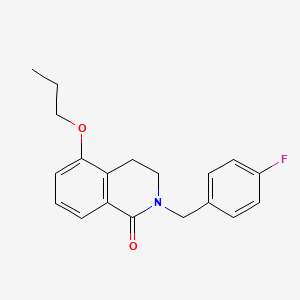

![molecular formula C11H14N4O B2884626 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol CAS No. 2175978-64-8](/img/structure/B2884626.png)

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . It’s also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, a novel series of imidazo [1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . Another study describes a one-pot, multicomponent protocol for the synthesis of novel imidazo [1,2-a]pyrimidine-based pyran analogs .Molecular Structure Analysis

The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis

Imidazole is an amphoteric in nature, showing both acidic and basic properties . It’s a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

The empirical formula of the compound is C6H5N3O . It has a molecular weight of 135.12 . The compound is a solid .Applications De Recherche Scientifique

Application in Cancer Research

The compound has been found to have significant potential in the field of cancer research, particularly in the treatment of multiple myeloma . It has been discovered that 6-substituted morpholine or piperazine imidazo [1,2- b ]pyridazines, with an appropriate aryl substituent at position-3, inhibit TAK1 at nanomolar concentrations . The lead compound inhibits the enzymatic activity of TAK1 with an IC 50 of 55 nM . These compounds have the potential to be translated into anti-multiple myeloma therapeutics .

Role in PI3K Inhibition

Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signalling pathway is often associated with tumourigenesis, progression and poor prognosis . Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer .

Enhancing Drug Bioavailability

Morpholines in drugs are known to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .

Kinase Selectivity and Potency

The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo [1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Mécanisme D'action

Target of Action

The primary target of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM) .

Mode of Action

This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The inhibition of TAK1 disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .

Biochemical Pathways

TAK1 is involved in various extracellular signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol potentially affects these pathways, leading to downstream effects such as disruption of cell growth and differentiation .

Result of Action

The inhibition of TAK1 by 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol results in the suppression of MM cell growth . The compound and its analogs have shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .

Propriétés

IUPAC Name |

1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKADBURJEVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)

![3-(4-fluorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884545.png)

![1-(3-Methylphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2884546.png)

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

![2-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2884561.png)

![4-{[1-(2-Chloropyridine-4-carbonyl)azetidin-3-yl]methyl}morpholine](/img/structure/B2884562.png)